3-Bromo-6-methoxypyridin-2-amine
Overview
Description
3-Bromo-6-methoxypyridin-2-amine is a heterocyclic aromatic amine1. It is a versatile chemical compound used in diverse scientific research2. It is stored at room temperature and appears as a solid or semi-solid or liquid or lump3.
Synthesis Analysis
The synthesis of 3-Bromo-6-methoxypyridin-2-amine involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP4. The reaction conditions were mild and metal-free4.Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methoxypyridin-2-amine is represented by the Inchi Code 1S/C6H7BrN2O/c1-10-5-3-2-4 (7)6 (8)9-5/h2-3H,1H3, (H2,8,9)
3. The molecular weight is 203.043.
Chemical Reactions Analysis
3-Bromo-6-methoxypyridin-2-amine is involved in various chemical reactions. For instance, it is used in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine4.Physical And Chemical Properties Analysis
3-Bromo-6-methoxypyridin-2-amine has a molecular weight of 203.043. It is stored at room temperature and appears as a solid or semi-solid or liquid or lump3.Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 3-Bromo-6-methoxypyridin-2-amine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals .
- Methods of Application or Experimental Procedures : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .
- Results or Outcomes : The study resulted in the successful synthesis of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Safety And Hazards
The safety information for 3-Bromo-6-methoxypyridin-2-amine includes several hazard statements: H302, H315, H319, H332, H3353. Precautionary measures include P261, P280, P305, P338, P3513.
Future Directions
The future directions of 3-Bromo-6-methoxypyridin-2-amine are not explicitly mentioned in the search results. However, given its use in diverse scientific research2, it is likely to continue being a valuable compound in various fields of study.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3-bromo-6-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCBCUJWVNJPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634064 | |
Record name | 3-Bromo-6-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxypyridin-2-amine | |
CAS RN |
511541-63-2 | |
Record name | 3-Bromo-6-methoxy-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511541-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-methoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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